Molecular structure and properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Molecular structure and properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
An In-Depth Technical Guide to the Molecular Structure and Properties of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, properties, and potential applications of the novel Schiff base, 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol. As this compound is not extensively documented in current literature, this paper constructs a detailed predictive profile based on established chemical principles and spectroscopic data from analogous structures, including Schiff bases derived from 2-hydroxyacetophenone and various N-phenylpiperazine derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering foundational data for synthesis, characterization, and exploration of this molecule's therapeutic potential.
Introduction and Molecular Overview
2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is a Schiff base, a class of compounds characterized by the azomethine (>C=N-) functional group. Its structure is a composite of two key pharmacophores:
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A 2-hydroxyacetophenone moiety, which provides a phenolic hydroxyl group ortho to the imine linkage. This arrangement facilitates the formation of a strong, resonance-assisted intramolecular hydrogen bond (RAHB), a critical feature influencing the molecule's conformation and physicochemical properties.[1][2][3][4]
-
A 1-phenylpiperazine unit, a "privileged structure" frequently found in biologically active compounds, particularly those targeting the central nervous system (CNS).[5][6]
The combination of these two fragments suggests a molecule with a unique stereoelectronic profile and a high potential for biological activity, meriting further investigation.
Caption: Predicted structure of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol.
Proposed Synthesis Workflow
The synthesis of the title compound can be achieved via a classical Schiff base condensation reaction. This involves the reaction of 2-hydroxyacetophenone with 1-amino-4-phenylpiperazine, a hydrazine derivative.[7][8] The reaction is typically catalyzed by a small amount of acid and performed in a suitable solvent like ethanol with refluxing.
Experimental Protocol: Synthesis
-
Reactant Preparation: Dissolve equimolar amounts of 2-hydroxyacetophenone and 1-amino-4-phenylpiperazine in absolute ethanol in a round-bottom flask.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.
-
Reaction: Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Purification: Filter the solid product, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent such as ethanol or methanol can be performed for further purification.[9]
Caption: Proposed workflow for the synthesis of the target Schiff base.
Molecular Structure and Crystallography Insights
Intramolecular Hydrogen Bonding and Tautomerism
A defining characteristic of Schiff bases derived from 2-hydroxyacetophenone is the formation of a strong intramolecular O-H···N hydrogen bond between the phenolic hydroxyl group and the imine nitrogen.[1][4] This interaction creates a stable, planar, six-membered pseudo-aromatic ring. This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), significantly influences the molecule's electronic structure and spectroscopic properties.[2][3]
This hydrogen bonding also gives rise to tautomeric equilibrium between the phenol-imine (O-H···N) and keto-amine (O···H-N) forms.[4] While the phenol-imine form is generally more stable, the equilibrium can be influenced by solvent polarity.[4][10]
Caption: Tautomeric equilibrium between phenol-imine and keto-amine forms.
Predicted Crystallographic Parameters
Based on crystal structures of similar compounds, 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol is expected to exhibit near planarity in the Schiff base core due to the extensive conjugation and the intramolecular hydrogen bond.[1][9] The piperazine ring will likely adopt a stable chair conformation.[11]
| Parameter | Predicted Value | Rationale / Reference |
| H-Bond Type | Intramolecular O-H···N | Characteristic of ortho-hydroxy Schiff bases.[1][4] |
| O···N distance | ~2.55 - 2.65 Å | Typical for strong intramolecular H-bonds in similar structures.[9] |
| C=N Bond Length | ~1.28 - 1.30 Å | Standard for imine bonds. |
| Piperazine Conf. | Chair | Most stable conformation.[11] |
| Dihedral Angle | Small angle between hydroxyphenyl and imine plane | Due to stabilizing RAHB.[1] |
Spectroscopic Characterization Profile
The structural features of the title compound can be elucidated using a combination of spectroscopic techniques. The following sections predict the key spectral data based on literature values for analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for each part of the molecule. The most diagnostic signal is the phenolic proton, which will be significantly deshielded and appear at a very low field (δ > 13 ppm) due to the strong intramolecular hydrogen bond.[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| Phenolic -OH | 13.5 - 16.0 | Singlet (broad) | Strong intramolecular H-bond with imine nitrogen.[4][7] |
| Aromatic (hydroxyphenyl) | 6.8 - 7.8 | Multiplet | Typical aromatic region. |
| Aromatic (phenylpiperazine) | 6.9 - 7.4 | Multiplet | Typical aromatic region. |
| Piperazine -N-CH₂- (adjacent to phenyl) | 3.2 - 3.5 | Triplet/Multiplet | Deshielded by adjacent N and aromatic ring. |
| Piperazine -N-CH₂- (adjacent to imine N) | 2.8 - 3.1 | Triplet/Multiplet | Position influenced by the imine group. |
| Imine -C-CH₃ | 2.3 - 2.6 | Singlet | Methyl group attached to the imine carbon.[12] |
¹³C NMR: The carbon spectrum will complement the proton data, with the imine carbon being a key downfield signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale / Reference |
| C=N (Imine) | 165 - 175 | Characteristic for azomethine carbons.[12] |
| C-O (Phenolic) | 158 - 162 | Carbon attached to the deshielding phenolic oxygen.[13] |
| Aromatic Carbons | 115 - 152 | Standard range for phenyl and hydroxyphenyl carbons.[13] |
| Piperazine Carbons | 45 - 55 | Typical range for piperazine ring carbons. |
| Methyl Carbon | 14 - 20 | Aliphatic methyl group.[12] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. The intramolecular hydrogen bonding will cause a significant broadening and red-shifting of the O-H stretching vibration.[2][3]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| O-H Stretch | 2800 - 3200 | Broad, Medium | Broadened due to strong intramolecular H-bonding.[2] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Characteristic of sp² C-H bonds. |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium | CH₂ and CH₃ groups in the molecule. |
| C=N Stretch (Imine) | 1600 - 1625 | Strong | Diagnostic for the azomethine group.[7][14] |
| Aromatic C=C Stretch | 1450 - 1580 | Medium-Strong | Phenyl ring vibrations. |
| C-O Stretch (Phenolic) | 1250 - 1280 | Strong | Phenolic C-O bond. |
| C-N Stretch | 1100 - 1300 | Medium | Piperazine C-N bonds. |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺, confirming the molecular weight. The fragmentation pattern will be characteristic of the phenylpiperazine and Schiff base moieties.
Predicted Fragmentation Pathway: Under electron ionization (EI) or collision-induced dissociation (CID), fragmentation is expected to occur at several key points:
-
α-cleavage: Cleavage of the N-N bond of the hydrazine linkage.
-
Piperazine Ring Opening: A characteristic fragmentation pathway for piperazine derivatives involves the cleavage of C-N bonds within the ring, leading to fragments with m/z values like 119, 70, and 56.[15][16][17]
-
Cleavage at the Imine Bond: Fragmentation adjacent to the C=N bond can generate ions corresponding to the 2-hydroxyacetophenone and phenylpiperazine fragments.
Caption: A simplified representation of the predicted mass fragmentation pathways.
Predicted Biological Activity and Therapeutic Potential
While experimental data for the title compound is unavailable, the constituent pharmacophores allow for informed predictions regarding its potential biological activities.
-
Anticancer Activity: Arylpiperazine derivatives have demonstrated significant cytotoxic activities against various cancer cell lines, including prostate and breast cancer.[5][6][18][19] The mechanism often involves the induction of apoptosis or cell cycle arrest. The specific substitution pattern on the phenyl ring can greatly influence potency and selectivity.[6]
-
Antimicrobial and Antifungal Activity: Schiff bases are a well-known class of compounds with a broad spectrum of antimicrobial and antifungal properties.[20][21][22] The presence of the azomethine group is often crucial for this activity, potentially by interfering with microbial cell processes.[22] The combination with a piperazine moiety, which is also found in many antimicrobial agents, may lead to synergistic or enhanced activity.[23]
Further research, including in vitro screening against various cancer cell lines and microbial strains, is necessary to validate these predictions and fully characterize the therapeutic potential of this novel compound.
Conclusion
This technical guide has presented a comprehensive, predictive profile of 2-[1-(4-Phenyl-piperazin-1-ylimino)-ethyl]-phenol. By leveraging established chemical principles and data from structurally related molecules, we have proposed a viable synthetic route and detailed the expected structural and spectroscopic characteristics. The presence of the 2-hydroxyacetophenone Schiff base core, with its strong intramolecular hydrogen bond, combined with the biologically significant 1-phenylpiperazine moiety, makes this compound a promising candidate for further investigation in drug discovery, particularly in the fields of oncology and antimicrobial research. The data and protocols outlined herein provide a solid foundation for researchers to synthesize, characterize, and evaluate this novel chemical entity.
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